molecular formula C11H13N3O3 B555321 H-Pro-Pna CAS No. 7369-91-7

H-Pro-Pna

Cat. No.: B555321
CAS No.: 7369-91-7
M. Wt: 235,23*36,45 g/mole
InChI Key: JWXPYNYNEUYKOW-JTQLQIEISA-N
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Mechanism of Action

Target of Action

H-Pro-Pna, also known as Gly-Pro-pNA (hydrochloride), is primarily targeted towards the enzyme Dipeptidyl Peptidase IV (DPP IV) . DPP IV is a circulating enzyme that plays a crucial role in glucose metabolism . It is involved in the degradation of incretin hormones, which are responsible for stimulating insulin secretion .

Mode of Action

This compound acts as a chromogenic substrate for DPP IV . When it interacts with DPP IV, it is cleaved, leading to the release of free p-nitroanilide . This cleavage can be quantified by colorimetric detection at 405 nm . The interaction of this compound with DPP IV slows down the degradation rate of the substrate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose metabolism pathway . By inhibiting DPP IV, this compound indirectly influences the activity of incretin hormones, which are key regulators of insulin secretion . This can lead to improved control of blood glucose levels .

Pharmacokinetics

Pnas are known to be resistant to enzymatic degradation, which suggests that this compound could have good stability and a long half-life in the body

Result of Action

The molecular effect of this compound’s action is the inhibition of DPP IV activity, which leads to an increase in the levels of incretin hormones . On a cellular level, this can result in enhanced insulin secretion and improved control of blood glucose levels .

Action Environment

The action of this compound, like other PNAs, can be influenced by various environmental factors. For instance, the presence of salts can enhance the binding of PNA molecules to their DNA or RNA targets . Additionally, the temperature and pH can affect the enzymatic activity of DPP IV and thus the efficacy of this compound

Safety and Hazards

The safety data sheet for “H-Pro-Pna” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .

Future Directions

The future directions for “H-Pro-Pna” and similar compounds could involve further exploration of their potential in developing novel antisense antimicrobials . The selection of a linkage strategy to form peptide-PNA conjugate plays an important role in the effective delivery of PNAs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Pna involves the coupling of proline with p-nitroaniline. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction conditions usually include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The crude product is typically cleaved from the solid support using anhydrous hydrogen fluoride or trifluoromethanesulfonic acid, followed by HPLC purification .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Pna undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is catalyzed by enzymes such as proline arylamidase and prolyl aminopeptidase . Oxidation reactions can occur in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proline arylamidase or prolyl aminopeptidase.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include amino acids, nitroaniline derivatives, and various substituted compounds depending on the reagents used .

Comparison with Similar Compounds

H-Pro-Pna is unique compared to other peptide nucleic acids due to its specific substrate properties for proline arylamidase and prolyl aminopeptidase . Similar compounds include:

This compound stands out due to its specific enzymatic substrate properties, making it valuable in diagnostic and research applications.

Properties

IUPAC Name

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXPYNYNEUYKOW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30994549
Record name N-(4-Nitrophenyl)prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30994549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7369-91-7
Record name N-(4-Nitrophenyl)prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30994549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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